Cas no 2172521-54-7 (2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-yl-N-propylformamido}acetic acid)

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-yl-N-propylformamido}acetic acid structure
2172521-54-7 structure
Product name:2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-yl-N-propylformamido}acetic acid
CAS No:2172521-54-7
MF:C26H28N2O5
Molecular Weight:448.510927200317
CID:6238723
PubChem ID:165502085

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-yl-N-propylformamido}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-yl-N-propylformamido}acetic acid
    • 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]-N-propylformamido}acetic acid
    • EN300-1490182
    • 2172521-54-7
    • インチ: 1S/C26H28N2O5/c1-2-13-28(15-24(29)30)25(31)17-11-12-18(14-17)27-26(32)33-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,17-18,23H,2,13-16H2,1H3,(H,27,32)(H,29,30)
    • InChIKey: RIFZSXLHVXFCCG-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(C(N(CC(=O)O)CCC)=O)C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 448.19982200g/mol
  • 同位素质量: 448.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 731
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 95.9Ų

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-yl-N-propylformamido}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1490182-10000mg
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]-N-propylformamido}acetic acid
2172521-54-7
10000mg
$14487.0 2023-09-28
Enamine
EN300-1490182-500mg
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]-N-propylformamido}acetic acid
2172521-54-7
500mg
$3233.0 2023-09-28
Enamine
EN300-1490182-100mg
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]-N-propylformamido}acetic acid
2172521-54-7
100mg
$2963.0 2023-09-28
Enamine
EN300-1490182-5000mg
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]-N-propylformamido}acetic acid
2172521-54-7
5000mg
$9769.0 2023-09-28
Enamine
EN300-1490182-250mg
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]-N-propylformamido}acetic acid
2172521-54-7
250mg
$3099.0 2023-09-28
Enamine
EN300-1490182-50mg
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]-N-propylformamido}acetic acid
2172521-54-7
50mg
$2829.0 2023-09-28
Enamine
EN300-1490182-1.0g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]-N-propylformamido}acetic acid
2172521-54-7
1g
$0.0 2023-06-05
Enamine
EN300-1490182-1000mg
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]-N-propylformamido}acetic acid
2172521-54-7
1000mg
$3368.0 2023-09-28
Enamine
EN300-1490182-2500mg
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]-N-propylformamido}acetic acid
2172521-54-7
2500mg
$6602.0 2023-09-28

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-yl-N-propylformamido}acetic acid 関連文献

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-yl-N-propylformamido}acetic acidに関する追加情報

Professional Introduction to Compound with CAS No. 2172521-54-7 and Product Name: 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-yl-N-propylformamido}acetic acid

The compound with the CAS number 2172521-54-7 and the product name 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-yl-N-propylformamido}acetic acid represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.

At the core of this compound's structure lies a unique combination of functional groups that contribute to its distinctive chemical properties. The presence of a fluorenylmethoxycarbonyl (Fmoc) group, a well-known protecting group in peptide synthesis, suggests that this compound may be utilized in the development of peptide-based therapeutics. The cyclopentene ring incorporated into the molecule introduces a rigid scaffold that can influence the compound's biological activity and binding affinity to target proteins.

The N-propylformamido moiety further enhances the compound's structural complexity, potentially enabling interactions with a wide range of biological targets. This segment of the molecule could serve as a hinge region, allowing for precise modulation of biological pathways. Such structural features are particularly valuable in the design of small-molecule inhibitors and modulators, which are critical in modern drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like this one with greater accuracy. The use of artificial intelligence (AI) and machine learning (ML) algorithms has revolutionized the process of identifying potential drug candidates by analyzing vast datasets and predicting interactions at the molecular level. This compound, with its intricate structure, is a prime example of how computational methods can be leveraged to accelerate drug discovery efforts.

In particular, the fluorenylmethoxycarbonyl group not only serves as a protecting group but also as a fluorescent label, making it useful in various biochemical assays. Fluorescent probes are essential tools in drug discovery, allowing researchers to monitor interactions between compounds and biological targets in real-time. The incorporation of such functional groups into drug candidates can significantly enhance their utility in high-throughput screening (HTS) campaigns.

The cyclopentene ring within this compound's structure is another key feature that contributes to its potential biological activity. Cycloalkenes have been widely studied for their role in modulating various biological processes, including enzyme inhibition and receptor binding. The rigid framework provided by the cyclopentene ring can improve the binding affinity of small molecules to their targets, making it an attractive structural motif in drug design.

Moreover, the N-propylformamido group adds another layer of complexity to the molecule, potentially enabling multiple points of interaction with biological targets. This segment can serve as a linker between different pharmacophoric units, allowing for fine-tuning of pharmacological properties such as solubility, bioavailability, and metabolic stability. Such flexibility is crucial in developing drugs that can effectively reach their target sites within the body.

Current research in chemical biology is increasingly focused on developing multifunctional compounds that can address multiple targets simultaneously. This approach, known as polypharmacology, has shown great promise in treating complex diseases such as cancer and neurodegenerative disorders. The compound with CAS no. 2172521-54-7 exemplifies this trend by incorporating multiple functional groups that could interact with various biological pathways.

The synthesis of this compound represents a significant achievement in organic chemistry, showcasing the ability to construct complex molecules with high precision. Modern synthetic methodologies have enabled chemists to access novel structures that were previously inaccessible due to technical limitations. The development of efficient synthetic routes is crucial for translating promising leads into viable drug candidates.

In conclusion, the compound with CAS no. 2172521-54-7 and the product name 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-yl-N-propylformamido}acetic acid holds great potential for applications in pharmaceutical research and drug development. Its unique structural features, including the fluorenylmethoxycarbonyl group, cyclopentene ring, and N-propylformamido moiety, make it a valuable candidate for further exploration in chemical biology and medicinal chemistry.

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